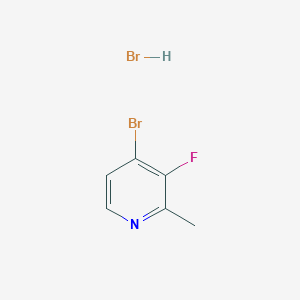

4-Bromo-3-fluoro-2-methylpyridine hbr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

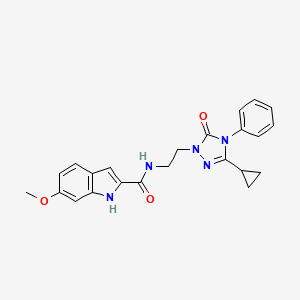

4-Bromo-3-fluoro-2-methylpyridine hbr (4-Bf-2-MP) is a halogenated pyridine derivative that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 85°C. 4-Bf-2-MP is an important reagent in organic synthesis and has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It is also used in the synthesis of various polymers and in the preparation of materials for electronic applications.

Scientific Research Applications

Halogen Exchange in Pyridines : Research by Schlosser and Cottet (2002) demonstrates the conversion of chloropyridines into bromopyridines and iodo compounds, highlighting a method for halogen exchange that could be relevant for derivatives of 4-Bromo-3-fluoro-2-methylpyridine (Schlosser & Cottet, 2002).

Synthesis of Halogen-rich Pyridines : Wu et al. (2022) describe the synthesis of halogen-rich pyridine compounds, which are valuable in medicinal chemistry. This research might have implications for synthesizing and manipulating compounds similar to 4-Bromo-3-fluoro-2-methylpyridine (Wu et al., 2022).

Functionalization of Pyridines : Pesti et al. (2000) focused on the functionalization of 2-fluoro-4-methylpyridine, a compound structurally related to 4-Bromo-3-fluoro-2-methylpyridine. This research is important for understanding how similar compounds can be synthesized and modified for various applications (Pesti et al., 2000).

Chemoselective Amination : Stroup et al. (2007) discuss the chemoselective functionalization of a compound structurally similar to 4-Bromo-3-fluoro-2-methylpyridine. This research highlights the versatility of such compounds in organic synthesis, particularly in selective reactions (Stroup et al., 2007).

Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) describe the synthesis of new pyridine derivatives using Suzuki cross-coupling reactions. This could provide insight into how 4-Bromo-3-fluoro-2-methylpyridine might be utilized in the creation of new compounds with potential biological activities (Ahmad et al., 2017).

Safety and Hazards

The safety information for “4-Bromo-3-fluoro-2-methylpyridine hbr” indicates that it is a hazardous compound . The hazard statements include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name |

4-bromo-3-fluoro-2-methylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYBSKYJAIXUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)